Lysinyl

Protease Inhibition Cathepsin B Tripeptide Aldehydes

Lysinyl, systematically designated as L-Lysinal (CAS 21653-99-6), is the aldehyde derivative of the essential amino acid L-lysine, characterized by a terminal aldehyde group in place of the carboxyl group. This aldehyde functional group is the critical pharmacophore enabling its function as a transition-state analog inhibitor of specific proteases.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
CAS No. 21653-99-6
Cat. No. B14697531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysinyl
CAS21653-99-6
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESC(CCN)CC(C=O)N
InChIInChI=1S/C6H14N2O/c7-4-2-1-3-6(8)5-9/h5-6H,1-4,7-8H2/t6-/m0/s1
InChIKeyYUZOKOFJOOANSW-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lysinyl (L-Lysinal, CAS 21653-99-6): Overview for Scientific Procurement


Lysinyl, systematically designated as L-Lysinal (CAS 21653-99-6), is the aldehyde derivative of the essential amino acid L-lysine, characterized by a terminal aldehyde group in place of the carboxyl group . This aldehyde functional group is the critical pharmacophore enabling its function as a transition-state analog inhibitor of specific proteases [1]. Unlike the more abundant L-lysine, which is a fundamental proteinogenic building block, L-Lysinal is a specialized chemical tool used primarily in enzymology and drug discovery to probe or inhibit lysine-specific or cysteine-type proteases . Its value proposition lies in its defined, potent inhibitory activity when incorporated into peptide-based inhibitor scaffolds, such as tripeptide aldehydes, rather than as a standalone therapeutic or nutritional agent.

Lysinyl (L-Lysinal) vs. Leupeptin: Why Generic Substitution Fails


Substituting a lysinal-based protease inhibitor, such as Ac-Leu-Val-Lysinal, with a generic argininal-based inhibitor like leupeptin is scientifically unsound due to fundamental differences in their target enzyme selectivity and potency. While both compound classes employ a C-terminal aldehyde warhead to inhibit cysteine and serine proteases, the specific amino acid side chain (lysine vs. arginine) dictates the compound's ability to occupy and bind the enzyme's S1 specificity pocket. This structural variance results in stark differences in inhibitory activity: the lysinal analog demonstrates an IC50 of 4 nM against cathepsin B, whereas leupeptin exhibits an IC50 of 310 nM [1]. Consequently, the choice between a lysinal and argininal scaffold is not interchangeable; it is a critical determinant of assay sensitivity and target engagement, particularly in studies focused on lysine-specific proteases or where selective inhibition of cathepsin B over other proteases like trypsin and plasmin is required [2].

Lysinyl (L-Lysinal) Procurement Evidence: Quantitative Differentiation Data


Cathepsin B Inhibition: Lysinal vs. Leupeptin (Argininal) Direct Potency Comparison

A direct comparative study established that the lysinal analog Ac-Leu-Val-Lysinal is a significantly more potent inhibitor of cathepsin B than its argininal counterpart, the naturally occurring leupeptin. The assay quantified a 77.5-fold improvement in potency .

Protease Inhibition Cathepsin B Tripeptide Aldehydes

Achromobacter Protease I (API) Inhibition: Lysinal Derivatives vs. Alcohol Control

The aldehyde moiety of lysinal is essential for its inhibitory activity. A study on Achromobacter protease I (API) demonstrated that Z-Val-lysinal acts as a potent competitive inhibitor with a Ki of 6.5 nM. In contrast, its reduced alcohol counterpart, Z-Val-lysinol, was a poor competitive inhibitor [1].

Serine Protease Achromobacter Protease I Transition-State Inhibitor

Lysinal vs. Argininal Selectivity Profile Against Multiple Serine Proteases

Lysinal-based tripeptide aldehydes exhibit a narrower selectivity profile compared to their argininal counterparts. For instance, the lysinal analog Ac-Leu-Val-Lysinal is a potent inhibitor of cathepsin B (IC50 = 4 nM) but shows significantly weaker activity against other serine proteases like trypsin and plasmin. In contrast, the argininal analog Ac-Phe-Val-Argininal inhibits cathepsin B (IC50 = 39 nM), thrombin (IC50 = 1.8 µM), and plasmin (IC50 = 2.2 µM) [1].

Enzyme Selectivity Tripeptide Aldehydes Serine Proteases

Lysinal Derivatives as Transition-State Inhibitors: Mechanism-Based Potency

The mechanism of inhibition is a crucial differentiator. Lysinal derivatives, such as Z-Val-lysinal, are demonstrated to function as transition-state inhibitors of Achromobacter protease I. This is evidenced by their potent nanomolar Ki values and the fact that they are competitive inhibitors [1]. This mechanism often confers higher affinity and specificity than simple substrate analogs.

Enzyme Mechanism Transition-State Analog Achromobacter Protease I

Critical Role of the C-terminal Aldehyde in Inhibitor Function

The aldehyde group is the critical structural feature for lysinal's biological activity. This is proven by a direct comparator experiment where Z-Val-lysinol, an alcohol analog lacking the aldehyde, was a poor inhibitor of API, with a Ki more than 1,000 times higher than that of Z-Val-lysinal [1]. This provides class-level evidence that the aldehyde warhead is indispensable for the inhibitory function of all lysinal derivatives.

Structure-Activity Relationship Inhibitor Design Aldehyde Warhead

Lysinyl (L-Lysinal) Applications: Recommended Research Use Cases


Selective In Vitro Inhibition of Cathepsin B in Cellular Lysates

Ac-Leu-Val-Lysinal (a lysinal analog) is the reagent of choice for researchers requiring potent and selective inhibition of cathepsin B in complex biological samples such as cell or tissue lysates . Its 4 nM IC50 and superior selectivity over other proteases like thrombin and plasmin, as established by direct comparison with argininal analogs, make it ideal for functional studies aimed at isolating the specific contribution of cathepsin B to processes like antigen processing, tumor invasion, or protein degradation, without confounding off-target protease inhibition [1].

Enzymology Studies of Lysine-Specific Serine Proteases (e.g., API)

For research focused on the catalytic mechanism of lysine-specific serine proteases, such as Achromobacter protease I (API), lysinal derivatives like Z-Val-lysinal are essential tools. The quantitative evidence demonstrates its function as a potent (Ki = 6.5 nM) transition-state competitive inhibitor, a mechanism directly validated by the loss of function in its alcohol analog [2]. This application scenario is critical for enzymologists studying substrate recognition, catalysis, and inhibitor design for this class of enzymes.

Development of Targeted Activity-Based Probes

The lysinal scaffold serves as a critical precursor for synthesizing advanced chemical biology tools, such as activity-based probes. Its defined potency and selectivity profile for cathepsin B, validated through head-to-head comparisons, makes it a superior recognition element for designing probes to detect active cathepsin B in situ [1]. Researchers can attach fluorophores or biotin handles to the lysinal core, leveraging its nanomolar affinity to create probes that can image or capture active cathepsin B in cellular or in vivo models, an application for which a less potent or less selective argininal analog would be unsuitable.

Synthesis of Transition-State Analog Inhibitor Libraries

Medicinal chemistry groups focused on protease inhibitor discovery can utilize the L-Lysinal monomer as a core building block for generating focused libraries of transition-state analog inhibitors. The structure-activity relationship data confirming the essential nature of the aldehyde warhead and the side-chain-specific selectivity (lysine vs. arginine) provides a rational basis for library design [2]. Synthesizing a series of acylated or peptidyl lysinals allows for the systematic exploration of S' subsite preferences of a target protease, an approach grounded in the established mechanism of action for this class of inhibitor [2].

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